
5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound features a thiazole ring, a hexyl group, and an oxazolidinone core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the cyclization of thioamides with α-haloketones under acidic conditions. The hexyl group can be introduced through a nucleophilic substitution reaction, and the oxazolidinone core can be formed by cyclization of the corresponding amino alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The biological activities of this compound include antimicrobial, antifungal, and anti-inflammatory properties. It has been studied for its potential use in treating infections and inflammatory diseases.
Medicine: In medicine, this compound has shown promise as an antibacterial agent, particularly against drug-resistant bacteria. Its unique structure allows it to target bacterial cell walls and inhibit their growth.
Industry: In the materials science industry, this compound can be used in the development of new polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one exerts its effects involves the interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, disrupting their normal function. The exact pathways involved depend on the specific biological activity being studied, but common targets include bacterial cell wall synthesis enzymes and inflammatory mediators.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Oxazolidinone derivatives: These compounds have the oxazolidinone core and are used in similar applications.
Hexyl-substituted compounds: These compounds contain a hexyl group and are used in various chemical syntheses.
Uniqueness: 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one stands out due to its combination of the thiazole ring, hexyl group, and oxazolidinone core. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
5-hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H18N2O2S/c1-2-3-4-5-6-10-7-14(12(15)16-10)11-8-17-9-13-11/h8-10H,2-7H2,1H3 |
InChI Key |
LKYSNTSBOADUCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CN(C(=O)O1)C2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


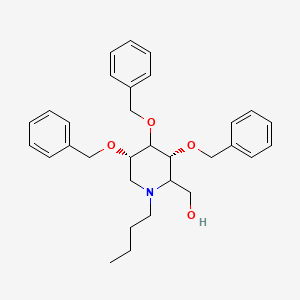
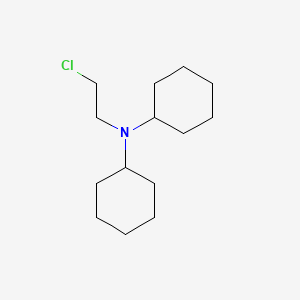
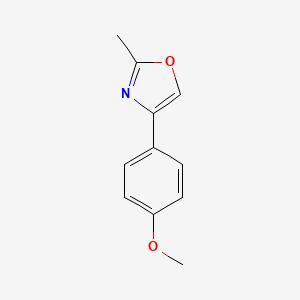
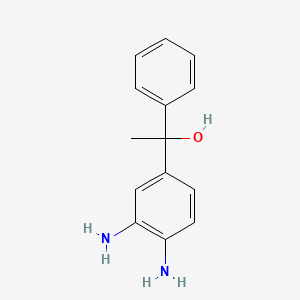
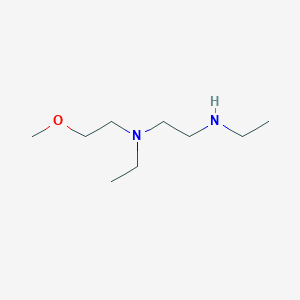
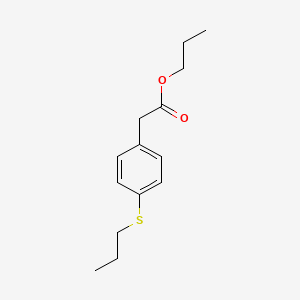
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)


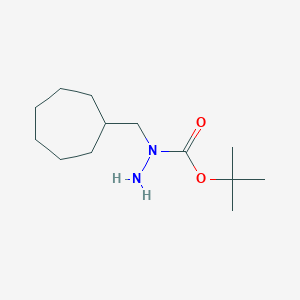
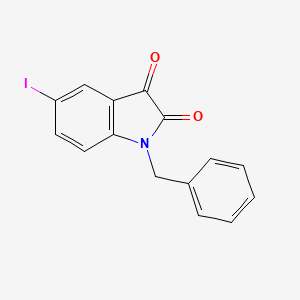
![2-[(4-Methoxyphenyl)methyl]-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B15355724.png)
![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
